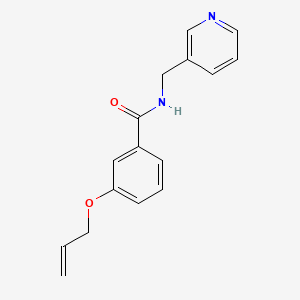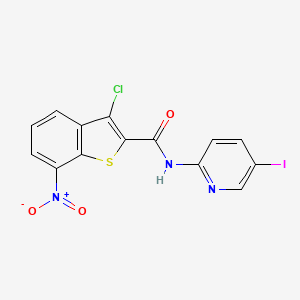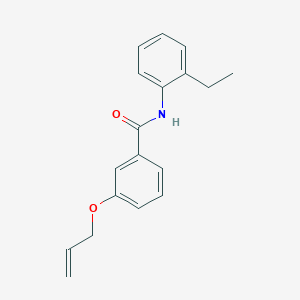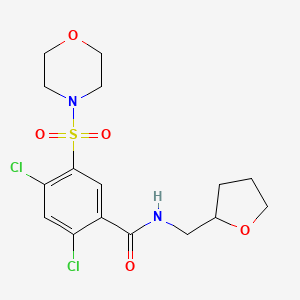
3-(allyloxy)-N-(3-pyridinylmethyl)benzamide
描述
3-(allyloxy)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABP688 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In
科学研究应用
3-(allyloxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields. It is primarily used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. Some of the scientific research applications of this compound are:
1. Neurological Disorders: this compound has been shown to have potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has been found to reduce the neuroinflammation and oxidative stress associated with these disorders.
2. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has been found to modulate the reward circuitry in the brain and reduce the reinforcing effects of drugs of abuse.
3. Pain: this compound has been shown to have potential analgesic properties. It has been found to reduce pain sensitivity in animal models of chronic pain.
作用机制
The exact mechanism of action of 3-(allyloxy)-N-(3-pyridinylmethyl)benzamide on mGluR5 is not well-understood. Future research could focus on elucidating this mechanism.
4. Other Applications: this compound could have potential applications in other fields such as cancer research and metabolic disorders. Future research could focus on investigating these applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its role as a selective antagonist of mGluR5 makes it a useful tool to investigate the role of mGluR5 in various physiological and pathological processes. Future research could focus on developing therapeutic agents based on this compound, conducting clinical studies to investigate its potential therapeutic applications, and elucidating its mechanism of action on mGluR5.
实验室实验的优点和局限性
The advantages and limitations of 3-(allyloxy)-N-(3-pyridinylmethyl)benzamide for lab experiments are:
Advantages:
1. Selective: this compound is a selective antagonist of mGluR5. This makes it a useful tool to investigate the role of mGluR5 in various physiological and pathological processes.
2. Potent: this compound is a potent antagonist of mGluR5. This allows for lower concentrations to be used in experiments, reducing the potential for off-target effects.
3. Well-characterized: this compound has been extensively studied and its effects on mGluR5 are well-characterized. This allows for more accurate interpretation of experimental results.
Limitations:
1. Limited Applications: this compound is primarily used to investigate the role of mGluR5 in various physiological and pathological processes. Its applications are limited to this field.
2. In vivo Studies: this compound has primarily been studied in animal models. Its effects in humans are not well-understood.
3. Short Half-life: this compound has a short half-life in vivo. This requires frequent dosing in animal studies.
未来方向
The future directions of research on 3-(allyloxy)-N-(3-pyridinylmethyl)benzamide are:
1. Development of Therapeutic Agents: this compound has potential therapeutic applications in various fields. Future research could focus on the development of therapeutic agents based on this compound.
2. Clinical Studies: The effects of this compound in humans are not well-understood. Future research could focus on conducting clinical studies to investigate its potential therapeutic applications.
3.
属性
IUPAC Name |
3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-9-20-15-7-3-6-14(10-15)16(19)18-12-13-5-4-8-17-11-13/h2-8,10-11H,1,9,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVAZSVJKITEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407489.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407491.png)

![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![N-[2-(4-iodo-3-methylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407535.png)
![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)

![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)
![4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)